molecular formula C6416H9874N1688O1987S44 B1143277 Rituximab CAS No. 174722-31-7

Rituximab

Katalognummer: B1143277
CAS-Nummer: 174722-31-7
Molekulargewicht: Unspecified
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Rituximab is a genetically engineered chimeric murine/human monoclonal antibody . It is directed against the CD20 antigen , which is found on the surface of normal and malignant B lymphocytes . The CD20 antigen is expressed on most B cells during development from pre-B cells to mature B cells .

Mode of Action

This compound binds to the CD20 antigen on B cells, triggering cell death . It is thought to act primarily by depleting CD20-positive B cells . The antibody-dependent mechanisms contributing to this compound-mediated B-cell depletion include antibody-dependent cellular cytotoxicity (ADCC), complement-mediated cytotoxicity (CMC), and apoptosis .

Biochemical Pathways

The binding of this compound to CD20 triggers a series of biochemical pathways that lead to B-cell depletion. In particular, the activation of the complement system leads to the formation of a membrane attack complex (MAC), which kills the target . Additionally, this compound induces cell death through ADCC and CMC .

Pharmacokinetics

The pharmacokinetics of this compound can be influenced by several factors, including body weight, gender, and antigen-related factors . In patients with high levels of non-selective proteinuria, the pharmacokinetics of this compound is profoundly altered . The clearance and volume of distribution of this compound can also be affected by clinical variables such as proteinuria, anti-drug antibodies, and other factors .

Result of Action

The primary result of this compound action is the elimination of B cells, including the cancerous ones, from the body . This allows a new population of healthy B cells to develop from lymphoid stem cells . This compound has demonstrated an impressive efficacy and safety profile, improving outcomes in all B-cell malignancies, including diffuse large B-cell lymphoma, follicular lymphoma, and chronic lymphocytic leukemia .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. Polymorphisms in Fc gamma receptor and complement protein genes have been implicated as potential predictors of differential response to this compound . The lack of companion biomarkers beyond CD20 itself has made it difficult to predict which patients will respond to any given anti-CD20 antibody . The advent of biosimilars and alternative anti-CD20 antibodies will likely lead to dramatic changes in how we use CD20 antibodies .

Biochemische Analyse

Biochemical Properties

Rituximab targets a protein called CD20 . CD20 is found on white blood cells called B cells . This compound works by attaching itself to all the CD20 proteins it finds . Then, the cells of the immune system pick out the marked cells and kill them .

Cellular Effects

This compound has a profound effect on B cells. It destroys both abnormal and normal B cells . Once treatment is over, the body can replace the normal B cells . The biologic effects of this compound include inhibition of cell survival and proliferation, induction of apoptosis and macroautophagy, and sensitization to chemotherapeutic drugs and radiation .

Molecular Mechanism

This compound kills B cells by multiple mechanisms of action, including complement-dependent cytotoxicity and antibody-dependent cellular cytotoxicity, which are immune-mediated mechanisms, as well as by direct effects on cell signaling pathways and cell membranes following CD20 binding .

Temporal Effects in Laboratory Settings

The first infusion of this compound should be initiated at 50mg/hour and if tolerated the rate can be increased by 50mg/hour every 30 minutes to a maximum of 400mg/hour . Subsequent infusions should be initiated at 100 mg/hour and if tolerated increased by 100mg/hour increments every 30 minutes to a maximum of 400 mg/hour .

Dosage Effects in Animal Models

In animal models, this compound concentrations were inversely correlated with tumor burden; mice with low tumor burden had high this compound concentrations . Furthermore, this compound exposure influenced response and survival . Finally, using a pharmacokinetic-pharmacodynamic model, it was demonstrated that tumor burden significantly influenced this compound efficacy .

Metabolic Pathways

For instance, a study found that patients who responded to this compound had different metabolic profiles compared to those who did not respond, suggesting that this compound may influence metabolic pathways in B cells .

Transport and Distribution

This compound is administered intravenously, allowing it to be distributed throughout the body via the bloodstream . It targets and binds to the CD20 protein on B cells, both in the blood and in tissues where these cells are found .

Subcellular Localization

This compound binds to the CD20 protein, which is located on the cell membrane of B cells . This causes a polarization of B cells, involving a reorganization of CD20, intercellular adhesion molecule 1, and moesin, and orientation of the microtubule organizing center . This polarization of B cells induced by this compound augments its therapeutic role in triggering NK-cell–mediated antibody-dependent cellular cytotoxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rituximab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a host cell line, typically Chinese hamster ovary (CHO) cells. These cells are then cultured in bioreactors under controlled conditions to produce the antibody .

Industrial Production Methods

The industrial production of this compound involves several key steps:

Analyse Chemischer Reaktionen

Types of Reactions

Rituximab primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. it can be involved in:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are the lysed B cells, which are cleared from the body by the immune system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Rituximab

This compound was the first monoclonal antibody approved for the treatment of cancer and has a well-established safety and efficacy profile. Its chimeric nature (mouse/human) allows for effective targeting of B cells while minimizing immune reactions .

Biologische Aktivität

Rituximab is a chimeric monoclonal antibody targeting the CD20 antigen, predominantly expressed on B cells. This compound has been instrumental in treating various B-cell malignancies and autoimmune diseases. Its biological activity is primarily mediated through mechanisms such as complement-mediated cytotoxicity (CMC), antibody-dependent cellular cytotoxicity (ADCC), and the induction of apoptosis. This article delves into the detailed biological activity of this compound, supported by case studies and research findings.

1. Complement-Mediated Cytotoxicity (CMC)
this compound binding to CD20 activates the complement system, leading to the formation of the membrane attack complex that lyses target B cells. This process is crucial for its antitumor efficacy, particularly in non-Hodgkin lymphoma (NHL) models.

2. Antibody-Dependent Cellular Cytotoxicity (ADCC)
ADCC involves the recruitment of immune effector cells that recognize and kill this compound-coated B cells. Studies indicate that neutrophils play a significant role in this process, utilizing Fcγ receptors to mediate cytotoxic effects against tumor cells . In murine models, the absence of neutrophils significantly reduced this compound's effectiveness in controlling lymphoma growth .

3. Induction of Apoptosis
this compound can also induce direct apoptosis in B cells through poorly understood signaling pathways. This effect is less prominent compared to CMC and ADCC but contributes to the overall therapeutic action of the drug .

Clinical Efficacy

This compound has demonstrated efficacy across various clinical settings:

  • Non-Hodgkin Lymphoma (NHL) : this compound has been pivotal in treating NHL, with combinations like R-CHOP (this compound, cyclophosphamide, doxorubicin, vincristine, and prednisone) showing high response rates. A study reported an objective response rate (ORR) of 81% with this regimen .
  • Autoimmune Diseases : In conditions like pemphigus vulgaris and systemic lupus erythematosus (SLE), this compound has shown promising results. For instance, a case series indicated that all patients with pemphigus treated with this compound had a favorable clinical response over 18 months .

Case Studies

Case Study 1: Pemphigus Vulgaris
A study involving 12 patients treated with this compound showed significant clinical improvement, with most patients achieving complete or partial responses after treatment. The therapy was well-tolerated with minimal adverse effects reported .

Case Study 2: Non-Hodgkin Lymphoma
In a comprehensive analysis of NHL patients receiving this compound, it was found that long-term treatment led to sustained remission in a significant proportion of patients. The study highlighted the importance of ADCC mediated by neutrophils in enhancing treatment outcomes .

Table 1: Summary of Key Studies on this compound's Efficacy

StudyPopulationTreatment RegimenObjective Response RateComments
SLE PatientsThis compound vs PlaceboNot significant overall; beneficial in specific subgroupsFocused on BILAG scores
Pemphigus PatientsThis compound 375 mg/m² weekly for 4 weeks100% response rateLong-term follow-up showed sustained remission
NHL PatientsR-CHOP regimen81% ORRCombination therapy showed superior efficacy

Eigenschaften

CAS-Nummer

174722-31-7

Molekularformel

C6416H9874N1688O1987S44

Molekulargewicht

Unspecified

Synonyme

Retuxin; Rituxan; Mabthera; Mab thera; Hsdb 7455; Unii-4F4X42syq6; Immunoglobulin G1; Rituximab (anti-CD20); Ig gamma-1 chain C region; Rituximab - 10mg/ml solution

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.